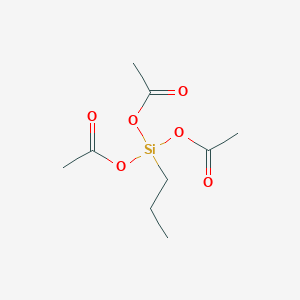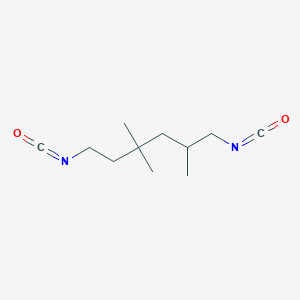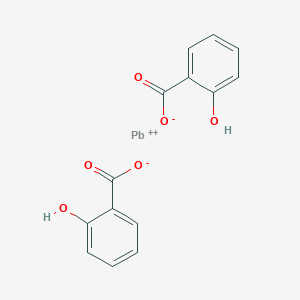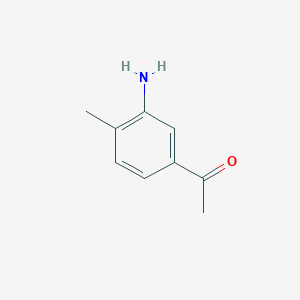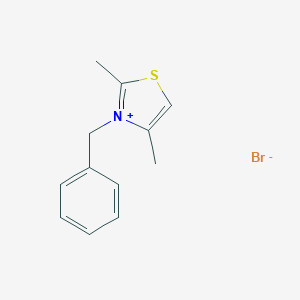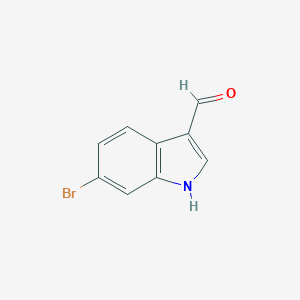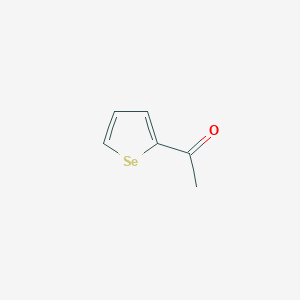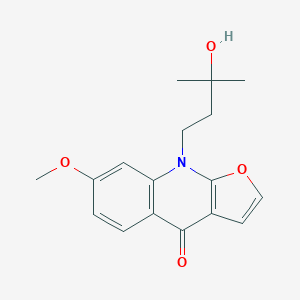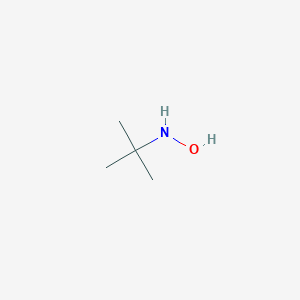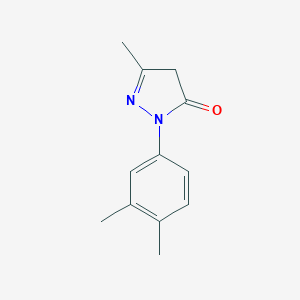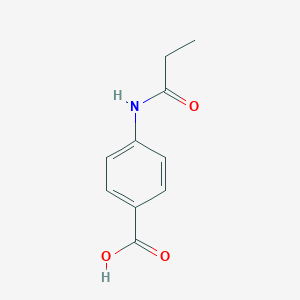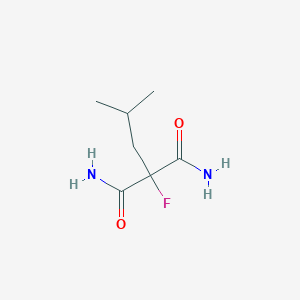![molecular formula C13H11NO6 B099448 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]- CAS No. 16286-25-2](/img/structure/B99448.png)
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is also known as Meldrum's acid and has been used in the synthesis of various organic compounds.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] has been widely used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Mechanism Of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including Michael addition reactions and aldol condensation reactions. This compound has also been reported to exhibit antioxidant and antimicrobial activities.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] have not been extensively studied. However, it has been reported to exhibit antioxidant and antimicrobial activities, which may have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, its limitations include its relatively low stability and the need for careful handling due to its potential explosive nature.
Future Directions
There are several future directions for the study of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]. One possible direction is the development of new synthetic methods to improve the yield and purity of the product. Another direction is the study of its potential applications in various scientific research fields, including medicinal chemistry, material science, and analytical chemistry. Additionally, further studies are needed to understand its mechanism of action and its potential biochemical and physiological effects.
properties
CAS RN |
16286-25-2 |
|---|---|
Product Name |
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]- |
Molecular Formula |
C13H11NO6 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H11NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-4-3-5-9(6-8)14(17)18/h3-7H,1-2H3 |
InChI Key |
QNQMAOGVJKYURH-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1)C |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

